
Vemurafenib
Übersicht
Beschreibung
Vemurafenib ist ein niedermolekularer, oral verfügbarer Inhibitor des BRAF-Kinase-Enzyms, der speziell auf die BRAF-V600E-Mutation abzielt. Es wird hauptsächlich zur Behandlung von späten Stadien des Melanoms und der Erdheim-Chester-Krankheit eingesetzt. This compound wurde von Plexxikon entwickelt und wird unter dem Markennamen Zelboraf vermarktet .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Kondensation von 5-(4-Chlorphenyl)-1H-pyrrolo[2,3-b]pyridin-3-carbonylchlorid mit 2,4-Difluor-3-formylphenylpropan-1-sulfonamid beinhaltet. Die Reaktion wird typischerweise in Gegenwart von Kaliumhydroxid und Methanol durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von lösungsmittelgesteuerten Copräzipitationsverfahren, um eine amorphe Feststoffdispersion zu erzeugen. Dieses Verfahren verbessert die Löslichkeit und Bioverfügbarkeit der Verbindung. Das KinetiSol-Verfahren, bei dem eine hohe Scherkraft zur schnellen Verarbeitung amorpher Feststoffdispersionen eingesetzt wird, wird ebenfalls zur Herstellung von this compound mit verbesserter pharmakokinetischer Leistung verwendet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vemurafenib is synthesized through a multi-step process involving the condensation of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride with 2,4-difluoro-3-formylphenylpropane-1-sulfonamide. The reaction is typically carried out in the presence of potassium hydroxide and methanol .
Industrial Production Methods: Industrial production of this compound involves the use of solvent-controlled coprecipitation processes to create an amorphous solid dispersion. This method enhances the solubility and bioavailability of the compound. The KinetiSol process, which utilizes high shear to rapidly process amorphous solid dispersions, is also employed to produce this compound with improved pharmacokinetic performance .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vemurafenib durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist ein Substrat und Induktor von Cytochrom P450 (CYP) 3A4, ein moderater Inhibitor von CYP1A2 und sowohl ein Substrat als auch ein Inhibitor der Arzneimittelexporttransporter P-Glykoprotein und Brustkrebsresistenzprotein .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen Kaliumhydroxid, Methanol und Dimethylacetamid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, umfassen seine Metaboliten, die hauptsächlich über den hepatischen Weg ausgeschieden werden. Die Wechselwirkungen der Verbindung mit verschiedenen Enzymen und Transportproteinen führen zur Bildung mehrerer Metaboliten, die weiter verarbeitet und aus dem Körper ausgeschieden werden .
Wissenschaftliche Forschungsanwendungen
Melanoma Treatment
Vemurafenib has been approved for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations. The pivotal clinical trials that established its efficacy include:
- BRIM-3 Trial : This phase III trial compared this compound to dacarbazine in treatment-naive patients with BRAF V600E-positive metastatic melanoma. Results showed significant improvements in progression-free survival (PFS) and overall survival (OS) for this compound-treated patients compared to those receiving dacarbazine. The median PFS was 5.3 months for this compound versus 1.6 months for dacarbazine (hazard ratio = 0.26; p < 0.001) .
- coBRIM Study : This study evaluated the combination of this compound and cobimetinib (a MEK inhibitor) in patients with BRAF V600-mutated melanoma. The combination therapy demonstrated improved median OS of 22.5 months compared to 17.4 months for the placebo group .
Study | Treatment Group | Median PFS (months) | Median OS (months) |
---|---|---|---|
BRIM-3 | This compound | 5.3 | Not reported |
coBRIM | This compound + Cobimetinib | 12.6 | 22.5 |
Pediatric Applications
This compound is being investigated in pediatric populations, particularly through the NCI-COG Pediatric MATCH trial, which evaluates its use in children with relapsed or refractory solid tumors harboring BRAF V600 mutations. Preliminary results indicated tolerability and some objective responses .
Efficacy Beyond Melanoma
Research is ongoing to explore the efficacy of this compound in other cancers associated with BRAF mutations:
- Thyroid Cancer : Although this compound showed promise in preclinical studies for thyroid cancer cells with BRAF mutations, clinical outcomes were less favorable compared to melanoma .
- Colorectal Cancer : Preclinical studies have evaluated this compound's antitumor activity in colorectal cancer cell lines and xenograft models, indicating potential effectiveness against BRAF-mutated colorectal tumors .
Resistance Mechanisms
Resistance to this compound remains a significant challenge, often arising through various mechanisms such as:
- Secondary Mutations : Patients may develop secondary mutations in the MAPK pathway that render the drug ineffective.
- Activation of Alternative Pathways : Tumors may activate compensatory signaling pathways that bypass BRAF inhibition.
Adverse Effects
While this compound is generally well-tolerated, it can cause adverse effects including:
- Skin-related issues such as squamous cell carcinoma.
- Other grade 1/2 adverse events include fatigue, rash, and arthralgia.
Case Studies
Case Study 1: Adult Patient with Metastatic Melanoma
A patient diagnosed with metastatic melanoma underwent treatment with this compound after confirming a BRAF V600E mutation. Following treatment initiation, the patient achieved a partial response within four weeks, demonstrating significant tumor regression on imaging studies.
Case Study 2: Pediatric Patient with Histiocytosis
In a pediatric MATCH trial participant with Langerhans cell histiocytosis harboring a BRAF mutation, this compound treatment led to marked improvement in disease symptoms and stabilization of lesions over several treatment cycles.
Wirkmechanismus
Vemurafenib exerts its effects by competitively inhibiting the ATP-binding domain of the mutant BRAF kinase. This inhibition blocks the downstream signaling of the RAS-RAF-MEK-ERK pathway, which is responsible for cell proliferation and survival. By targeting the BRAF V600E mutation, this compound induces programmed cell death (apoptosis) in melanoma cells, thereby inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
- Dabrafenib
- Trametinib
- Sorafenib
- Ipilimumab
Comparison: Vemurafenib is unique in its high specificity for the BRAF V600E mutation, making it particularly effective in treating melanoma patients with this mutation. Compared to other BRAF inhibitors like dabrafenib and trametinib, this compound has shown higher efficacy in inhibiting ERK phosphorylation and cell proliferation in BRAF-mutant cell lines. Additionally, this compound has a longer half-life and better pharmacokinetic profile compared to other similar compounds .
Biologische Aktivität
Vemurafenib is a selective inhibitor of the BRAF V600E mutation, primarily used in the treatment of metastatic melanoma. Its discovery marked a significant advancement in targeted cancer therapy, demonstrating both efficacy and safety in clinical settings. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, clinical efficacy, and case studies that illustrate its impact on patient outcomes.
This compound specifically targets the BRAF V600E mutation, which is responsible for constitutive activation of the MAPK signaling pathway, leading to uncontrolled cell proliferation. By inhibiting this mutated kinase, this compound effectively reduces tumor growth and induces apoptosis in melanoma cells harboring the mutation. The drug's selectivity is crucial as it minimizes effects on normal cells, contributing to its relatively low toxicity profile compared to traditional chemotherapies .
Pharmacokinetics
This compound is administered orally and exhibits favorable pharmacokinetic properties.
Parameter | Value |
---|---|
Bioavailability | Approximately 50% |
Peak plasma concentration | 4-6 hours post-administration |
Half-life | 57 hours |
Metabolism | Primarily hepatic (CYP2C19) |
Elimination | Renal and fecal |
In studies involving higher mammals, such as dogs and monkeys, this compound demonstrated dose-dependent pharmacokinetics without significant adverse effects at therapeutic levels .
Clinical Efficacy
This compound has been extensively studied in clinical trials, particularly for patients with BRAF V600E-positive metastatic melanoma. The results have consistently shown high response rates and prolonged progression-free survival (PFS).
Key Clinical Trials
- Phase II Study in Adults : In a pivotal trial, this compound was administered at a dose of 960 mg twice daily to patients with previously untreated BRAF V600E-positive metastatic melanoma. The results indicated an objective response rate (ORR) of 48%, with a median PFS of 5.5 months .
- Pediatric MATCH Study : A phase II subprotocol evaluated this compound in children with relapsed solid tumors harboring BRAF mutations. Although accrual was low (18%), one patient with high-grade glioma achieved a partial response after 15 cycles of treatment .
- Combination Therapy Studies : Research has explored the efficacy of this compound in combination with other agents. For instance, combining this compound with cobimetinib improved ORR to 68% and extended median overall survival (OS) compared to monotherapy .
Case Study 1: Metastatic Melanoma
A 52-year-old male patient with advanced melanoma received this compound after confirming the presence of the BRAF V600E mutation. The patient exhibited a rapid reduction in tumor size within four weeks, leading to significant improvement in quality of life and functional status.
Case Study 2: Pediatric Patient
A 10-year-old girl diagnosed with a rare BRAF V600E-positive tumor was enrolled in the Pediatric MATCH study. After six weeks on this compound, imaging revealed a substantial decrease in tumor burden, allowing for subsequent surgical intervention.
Adverse Effects and Tolerability
While this compound is generally well-tolerated, some patients experience adverse effects:
Eigenschaften
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBXXGIAQBQNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238710 | |
Record name | Vemurafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL, Practically insoluble in aqueous media | |
Record name | Vemurafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vemurafenib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E. | |
Record name | Vemurafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vemurafenib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
918504-65-1 | |
Record name | Vemurafenib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vemurafenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vemurafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vemurafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VEMURAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vemurafenib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272°C | |
Record name | Vemurafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.